

Comparative Toxicity of Binapacryl and Dinoseb: A Research Guide

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Compound of Interest

Compound Name: *Binapacryl*

Cat. No.: *B1667083*

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An objective comparison of the toxicological profiles of the dinitrophenol pesticides **Binapacryl** and its active metabolite, Dinoseb, supported by experimental data.

This guide provides a comprehensive analysis of the comparative toxicity of **Binapacryl** and Dinoseb, two dinitrophenol compounds formerly used as pesticides. While **Binapacryl** itself has moderate toxicity, its primary toxicological significance lies in its rapid metabolism to Dinoseb, a highly toxic compound. Both substances are recognized for their ability to uncouple oxidative phosphorylation, a fundamental process of cellular energy production. This guide is intended for researchers, scientists, and professionals in drug development and toxicology, offering a detailed examination of their mechanisms of action, quantitative toxicity data, and the experimental protocols used to determine their hazardous properties.

Data Presentation: Quantitative Toxicity Comparison

The acute toxicity of **Binapacryl** and its metabolite Dinoseb has been evaluated in various animal models. The following table summarizes the median lethal dose (LD50) values, a measure of acute toxicity, for both compounds across different species and routes of administration. It is evident from the data that Dinoseb is significantly more acutely toxic than its parent compound, **Binapacryl**.

Compound	Species	Route of Administration	LD50 (mg/kg body weight)	Reference
Binapacryl	Rat	Oral	421	WHO
Rat	Dermal	720	World review of pest control, 1970	
Rabbit	Dermal	750	Spencer, E. Y. 1982	
Mouse	Oral	58–200	Gaines, 1969; Spencer, E. Y., 1982	
Dinoseb	Rat	Oral	14 - 114	Wikipedia
Rat	Dermal	80	Wikipedia	
Rabbit	Dermal	80 - 200	EXTOXNET PIP	
Mouse	Oral	14 - 114	Wikipedia	
Guinea Pig	Oral	14 - 114	Wikipedia	
Human (est.)	Oral	5 - 50	Wikipedia	

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Both **Binapacryl**, after its conversion to Dinoseb, and Dinoseb itself exert their toxic effects primarily by disrupting cellular energy metabolism through the uncoupling of oxidative phosphorylation.^{[1][2]} In healthy mitochondria, the electron transport chain creates a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. Dinoseb, being a lipophilic weak acid, acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating this crucial gradient.^{[3][4]} This uncoupling action leads to a rapid consumption of energy stores without the corresponding production of ATP. The energy that would have been used for ATP synthesis is instead released as heat, leading to hyperthermia, a key symptom of dinitrophenol poisoning.^[1] The depletion of

cellular ATP disrupts numerous energy-dependent cellular processes, ultimately leading to cell death.[2]

Caption: Uncoupling of oxidative phosphorylation by Dinoseb.

Experimental Protocols

The toxicological evaluation of **Binapacryl** and Dinoseb has been conducted through various in vivo studies, generally following standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to assess acute, sub-chronic, and chronic toxicity, as well as reproductive and developmental effects.

Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 425)

A common method for determining the acute oral LD50 is the Up-and-Down Procedure.

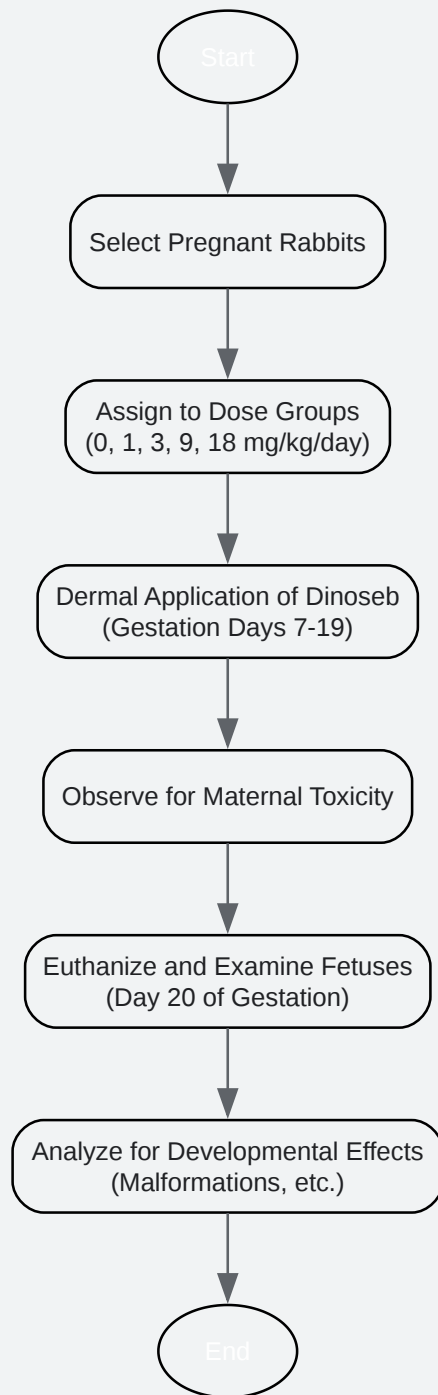
- **Animal Selection and Preparation:** Young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.[5] Animals are acclimatized to laboratory conditions and fasted overnight before dosing.[6]
- **Dose Administration:** The test substance, dissolved or suspended in a suitable vehicle, is administered by oral gavage.[6]
- **Dosing Strategy:** A single animal is dosed at a level estimated to be near the LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The dose progression factor is typically 3.2.[7]
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[5]
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.[5]

Developmental Toxicity Study in Rabbits (Cited Example)

A developmental toxicity study of Dinoseb was conducted in New Zealand white rabbits to assess its teratogenic potential.^[3]

- Animal Model: Pregnant New Zealand white rabbits were used.^[3]
- Dose Administration: Dinoseb was applied dermally at doses of 0, 1, 3, 9, or 18 mg/kg body weight/day from gestation days 7 through 19.^[3]
- Procedure: The substance was applied to the clipped skin of the back, and the animals wore Elizabethan collars to prevent ingestion. The application site was wiped clean after a 6-hour exposure period.^[3]
- Endpoints: Maternal toxicity (mortality, body weight changes, clinical signs) and developmental effects in the fetuses (e.g., hydrocephaly, anophthalmia, skeletal abnormalities) were evaluated.^[3]

Workflow for a Developmental Toxicity Study



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Caption: A generalized workflow for a developmental toxicity study.

Toxic Effects

Binapacryl

The toxicity of **Binapacryl** is largely attributed to its metabolic conversion to Dinoseb.[8] As such, the observed toxic effects are similar to those of Dinoseb. **Binapacryl** is classified as moderately hazardous by the World Health Organization.[1] It is highly toxic to fish and aquatic invertebrates.[9] In mammals, it is considered highly toxic and may cause adverse developmental and fertility effects.[9]

Dinoseb

Dinoseb is a highly toxic compound with a wide range of adverse health effects.[3] Acute exposure in humans can cause fatigue, sweating, headache, nausea, and fever.[3] Due to its ability to cross the placental barrier, it is particularly dangerous for pregnant women, as it is a known teratogen, causing birth defects.[3] Studies in laboratory animals have shown that Dinoseb can cause reproductive toxicity, including decreased fertility in males. It has been banned for use as a pesticide in many countries, including the United States and the European Union, due to its high toxicity and risk to human health.[3]

Conclusion

The available data clearly indicate that Dinoseb is a significantly more toxic compound than its parent, **Binapacryl**. The primary mechanism of toxicity for both is the uncoupling of oxidative phosphorylation, leading to a severe disruption of cellular energy metabolism. Both compounds have been shown to cause a range of toxic effects, with Dinoseb being a potent reproductive and developmental toxicant. The stringent regulations and bans on the use of these pesticides reflect the serious risks they pose to human health and the environment.

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References

- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 2. 146. Binapacryl (FAO/PL:1969/M/17/1) [inchem.org]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. researchgate.net [researchgate.net]
- 9. Review of developmental toxicity of nitrophenolic herbicide dinoseb, 2-sec-butyl-4,6-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
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